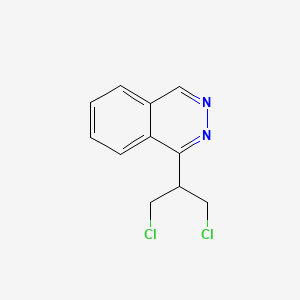1-(1,3-Dichloropropan-2-yl)phthalazine
CAS No.: 17998-09-3
Cat. No.: VC8373657
Molecular Formula: C11H10Cl2N2
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17998-09-3 |
|---|---|
| Molecular Formula | C11H10Cl2N2 |
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 1-(1,3-dichloropropan-2-yl)phthalazine |
| Standard InChI | InChI=1S/C11H10Cl2N2/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2 |
| Standard InChI Key | OXULKMOOBKQMFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl |
Introduction
Chemical Identity and Structural Characteristics
1-(1,3-Dichloropropan-2-yl)phthalazine belongs to the phthalazine family, a bicyclic aromatic system comprising two fused six-membered rings with two nitrogen atoms at positions 1 and 2. The substituent at position 1 is a 1,3-dichloropropan-2-yl group, introducing steric and electronic effects that modulate reactivity. Key physicochemical parameters include a density of 1.318 g/cm³ and a boiling point of 445°C . The InChI string (InChI=1/C₁₁H₁₀Cl₂N₂/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2) confirms the connectivity and stereoelectronic environment .
Table 1: Fundamental Physicochemical Properties of 1-(1,3-Dichloropropan-2-yl)phthalazine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂ |
| Molecular Weight (g/mol) | 241.1165 |
| Density (g/cm³) | 1.318 |
| Boiling Point (°C) | 445 |
| CAS Number | 17998-09-3 |
Spectroscopic and Analytical Characterization
Experimental data for closely related phthalazine derivatives provide insights into expected spectral signatures:
-
IR Spectroscopy: Absence of C=O (1670–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) bands confirms successful alkylation .
-
¹H NMR: The dichloropropane substituent’s methylene protons (CH₂Cl₂) resonate as a singlet near δ 4.6–4.7 ppm, while aromatic protons on the phthalazine ring appear as multiplets between δ 7.0–8.5 ppm .
-
Mass Spectrometry: A molecular ion peak at m/z 241.12 (M⁺) with isotopic clusters consistent with Cl₂ confirms the molecular formula .
Table 2: Predicted Spectral Data for 1-(1,3-Dichloropropan-2-yl)phthalazine
| Technique | Key Features |
|---|---|
| IR (cm⁻¹) | 740 (C-Cl stretch), 1580–1600 (C=N phthalazine), 3050 (C-H aromatic) |
| ¹H NMR (δ, ppm) | 4.69 (s, 2H, CH₂Cl₂), 7.45–8.20 (m, 4H, phthalazine H), 5.10 (m, 1H, CHCl₂) |
| 13C NMR (δ, ppm) | 55.2 (CHCl₂), 70.8 (CH₂Cl₂), 125–140 (phthalazine C) |
Challenges and Future Directions
Current limitations include the scarcity of toxicity data and scalable synthesis methods. Future research should prioritize:
-
Green Synthesis: Developing catalytic, solvent-free alkylation protocols to improve atom economy .
-
Structure-Activity Relationships: Systematic modification of the dichloropropane chain to optimize pharmacokinetic profiles.
-
Theoretical Modeling: Density functional theory (DFT) studies to predict reactivity and adsorption properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume